(2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane
Description
Strategic Importance in Complex Molecule Synthesis
The primary strategic importance of (2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane lies in its role as a key chiral intermediate in the synthesis of complex pharmaceutical compounds. nih.gov The presence of two defined stereocenters and a highly reactive epoxide ring makes it a valuable precursor for introducing specific stereochemistry and functionality into a target molecule.
A notable application of this compound is in the synthesis of Nebivolol, a highly selective beta-1 adrenergic receptor antagonist. nih.gov The synthesis of Nebivolol requires the precise assembly of a molecule with four chiral centers. The (2S, 2'S)-epoxide, along with its corresponding (2R, 2'R)-enantiomer, serves as a critical building block for constructing two of these stereocenters. The epoxide ring is susceptible to nucleophilic attack, allowing for the regioselective and stereoselective introduction of an amine-containing side chain, a crucial step in the formation of the final Nebivolol structure. nih.gov
The synthesis of the enantiomerically pure epoxides often starts from the corresponding chiral 6-fluoro-chroman-2-carboxylic acids. rsc.org Research has focused on efficient methods to obtain these chiral acids, including enzymatic resolution, which offers a more environmentally friendly and high-yield alternative to traditional chemical resolution methods. rsc.org This highlights the importance of securing the stereochemical integrity of the precursor to ensure the correct stereochemistry in the final complex molecule.
Furthermore, the fluorine atom at the 6-position of the chromane (B1220400) ring is not merely a passive substituent. It can influence the electronic properties of the aromatic ring and potentially impact the binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient.
Overview of Structural Chirality and Isomerism of this compound
The structure of 6-Fluoro-2-(2'-oxiranyl)chromane contains two stereogenic centers, one on the chromane ring (C2) and one on the oxirane ring (C2'). This gives rise to four possible stereoisomers: (2S, 2'S), (2R, 2'R), (2S, 2'R), and (2R, 2'S). nih.gov These stereoisomers are diastereomers of each other, with the (2S, 2'S) and (2R, 2'R) isomers being a pair of enantiomers, and the (2S, 2'R) and (2R, 2'S) isomers forming another enantiomeric pair.
The synthesis of these isomers typically results in a mixture that requires separation, often achieved through column chromatography. nih.gov Research has shown that the physical properties of these diastereomers can differ significantly. For instance, the (2R, 2'S) and (2S, 2'R) isomers have been reported to be crystalline solids under normal conditions, while the (2S, 2'S) and (2R, 2'R) isomers are liquids. nih.govnih.gov This difference in physical state is a direct consequence of the different spatial arrangements of the atoms, which affects the intermolecular forces and crystal packing.
The specific stereochemistry of each isomer is crucial as it dictates its reactivity and how it will interact with other chiral molecules in subsequent synthetic steps. For example, in the synthesis of Nebivolol, a specific diastereomer of the epoxide is required to react with a specific enantiomer of another chiral intermediate to produce the desired final stereoisomer of the drug. nih.gov
To ensure the correct stereoisomer is used, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the absolute configuration. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₂ | nih.gov |
| Molecular Weight | 194.20 g/mol | nih.gov |
| IUPAC Name | (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene | nih.gov |
| CAS Number | 129050-23-3 | synthinkchemicals.com |
| Appearance | Pale Yellow Oil | scbt.com |
| XLogP3 | 2.1 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 194.07430775 | nih.gov |
| Complexity | 221 | nih.gov |
Table 2: Stereoisomers of 6-Fluoro-2-(2'-oxiranyl)chromane
| Stereoisomer | CAS Number | Physical State (at normal conditions) |
| This compound | 129050-23-3 | Liquid |
| (2R, 2'R)-6-Fluoro-2-(2'-oxiranyl)chromane | 876514-31-7 | Liquid |
| (2S, 2'R)-6-Fluoro-2-(2'-oxiranyl)chromane | 197706-51-7 | Solid |
| (2R, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane | 129050-26-6 | Solid |
Note: The physical states are based on published research findings. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZDIJGBXSDSEP-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H]3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036141 | |
| Record name | (+)-(S,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
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Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793669-26-8, 197706-51-7, 129050-23-3, 876514-31-7 | |
| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |
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| Record name | (2S)-6-Fluoro-3,4-dihydro-2-[(2R)-2-oxiranyl]-2H-1-benzopyran | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |
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| Record name | (+)-(S,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
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| Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |
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| Record name | (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane | |
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| Record name | (+)-(S,R)-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |
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Advanced Synthetic Methodologies and Strategies
Stereoselective and Asymmetric Synthesis Approaches for (2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane
The construction of the two contiguous stereocenters in the desired (2S, 2'S) configuration requires precise control over the reaction pathways. Various strategies have been devised, each with its own merits, to achieve high levels of stereoselectivity.
Chiral Pool and Enantiopure Precursor Utilization
One of the most direct and frequently employed strategies for obtaining enantiomerically pure this compound involves the use of a chiral precursor that already possesses one of the required stereocenters. A key precursor in this regard is (S)-6-fluoro-chroman-2-carboxylic acid.
The synthesis commences from the enantiomerically pure (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. This starting material can be obtained through various resolution techniques. The formation of the epoxide from this carboxylic acid introduces a new stereogenic center, leading to a mixture of two diastereomers: this compound and (2S, 2'R)-6-fluoro-2-(2'-oxiranyl)chromane. These diastereomers can then be separated by column chromatography to isolate the desired (2S, 2'S) isomer. nih.gov
A common synthetic sequence starting from the resolved carboxylic acid involves its conversion to the corresponding aldehyde. This aldehyde is then treated with a sulfur ylide, such as that generated from trimethylsulfonium (B1222738) iodide and a base like sodium hydride, to furnish the epoxide ring. google.com
Table 1: Synthesis of this compound from (S)-6-fluoro-chroman-2-carboxylic acid
| Step | Reaction | Reagents and Conditions | Product | Reference |
| 1 | Reduction of Carboxylic Acid | Not specified in detail in the provided search results. | (S)-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | google.com |
| 2 | Epoxidation | Trimethylsulfonium iodide, Sodium hydride, in a suitable solvent. | This compound (as a mixture with the (2S, 2'R) diastereomer) | google.com |
| 3 | Separation | Column Chromatography | Pure this compound | nih.gov |
Catalytic Asymmetric Epoxidation and Cyclization Reactions
Catalytic asymmetric methods offer an elegant and atom-economical approach to establishing the chiral centers of the target molecule, often starting from achiral or racemic precursors.
The Sharpless asymmetric dihydroxylation is a powerful tool for the enantioselective synthesis of vicinal diols from olefins. This methodology has been adapted for the synthesis of a key precursor to this compound. A one-pot Sharpless asymmetric epoxidation/cyclization of 4-fluoro-2-(2-propenyl)phenol or a related vinyl chromene derivative can be employed. researchgate.net This reaction simultaneously introduces the two stereocenters of the diol precursor with high enantioselectivity. The resulting diol can then be converted to the desired epoxide through standard chemical transformations, such as selective tosylation followed by intramolecular cyclization.
While a direct application of Sharpless epoxidation on a vinyl-substituted fluorochromane to yield the (2S, 2'S)-epoxide was not explicitly detailed in the provided search results, the synthesis of the corresponding diol intermediate is a key step. researchgate.net
Table 2: Conceptual Application of Sharpless Asymmetric Dihydroxylation
| Precursor | Catalyst System | Product (Diol Intermediate) | Subsequent Transformation to Epoxide |
| 6-Fluoro-2-vinyl-2H-chromene | AD-mix-β (for (S,S)-diol) | (2S)-1-((S)-6-fluorochroman-2-yl)ethane-1,2-diol | 1. Selective tosylation of the primary alcohol. 2. Base-mediated intramolecular cyclization. |
While specific examples of other metal-catalyzed asymmetric transformations leading directly to this compound are not extensively detailed in the provided search results, the general field of asymmetric catalysis offers numerous potential routes. For instance, catalytic asymmetric epoxidation of 6-fluoro-2-vinyl-2H-chromene using various chiral metal complexes could, in principle, afford the target epoxide with high enantioselectivity.
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. Although a direct organocatalytic route to this compound is not explicitly described in the provided materials, the principles of organocatalytic epoxidation are well-established. rsc.orgnih.govnih.gov Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can effectively catalyze the asymmetric epoxidation of α,β-unsaturated aldehydes or ketones. A hypothetical approach could involve the synthesis of a suitable α,β-unsaturated precursor derived from the 6-fluorochroman (B116937) scaffold, which could then be subjected to organocatalytic epoxidation.
Chemoenzymatic and Biocatalytic Pathways
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The synthesis of this compound can be achieved through a chemoenzymatic approach, starting with the enzymatic resolution of a key precursor.
A notable example is the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate. rsc.org Specific esterases can selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted (S)-ester and the hydrolyzed (R)-acid with high enantiomeric excess. The desired (S)-ester can then be carried forward to synthesize this compound.
Furthermore, a Chinese patent describes a biocatalytic reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethanone using an aldose reductase. google.com This enzymatic reduction stereoselectively produces the corresponding chloroalcohol, which can then be cyclized to the epoxide under basic conditions. This method highlights the potential of biocatalysis to introduce chirality at a key step in the synthesis.
Table 3: Chemoenzymatic Synthesis of this compound Intermediate
| Step | Reaction | Biocatalyst/Reagent | Substrate | Product | Key Findings | Reference |
| 1 | Enzymatic Resolution | Esterase | Racemic methyl 6-fluoro-chroman-2-carboxylate | (S)-methyl 6-fluoro-chroman-2-carboxylate | High enantiomeric excess (>99% ee for the desired ester) can be achieved. | rsc.org |
| 2 | Biocatalytic Reduction | Aldose reductase, NADPH | 2-chloro-1-(6-fluorochroman-2-yl)ethanone | (S)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol | Stereoselective reduction to the corresponding chloroalcohol. | google.com |
| 3 | Cyclization | Base | (S)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol | This compound | Efficient ring closure to form the epoxide. | google.com |
Diastereomeric and Enantiomeric Resolution Techniques
The synthesis of this compound, a compound with two chiral centers, necessitates precise control over its stereochemistry. The formation of the epoxide ring from a chiral precursor like (S)-6-fluoro-chroman-2-carboxylic acid derivative results in a new stereogenic center, leading to a mixture of diastereomers, in this case, (2S, 2'S) and (2S, 2'R) isomers. researchgate.net Isolating the desired (2S, 2'S) stereoisomer requires effective resolution techniques.
Chromatographic Separation Methodologies
Column chromatography is a fundamental and effective technique for the separation of diastereomeric mixtures of 6-fluoro-2-(oxiranyl)chromane. Following the synthesis from an enantiomerically pure starting material, such as (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, a mixture of two diastereomers is formed: (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman. nih.govnih.gov
This mixture can be successfully separated using column chromatography. researchgate.netnih.gov Researchers have reported using a heptane/ethyl acetate (B1210297) eluent system to isolate the individual stereoisomers. nih.gov This method allows for the isolation of all four possible stereoisomers ((R,S), (R,R), (S,R), and (S,S)) in a pure form from their respective synthetic batches. researchgate.net The purity and structure of the separated isomers are typically confirmed through a suite of analytical methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). synthinkchemicals.com
Table 1: Chromatographic Separation Parameters
| Parameter | Description | Source |
|---|---|---|
| Technique | Column Chromatography | researchgate.netnih.govnih.gov |
| Stationary Phase | Silica Gel (Implied) | nih.gov |
| Mobile Phase | Heptane/Ethyl Acetate | nih.gov |
| Separated Components | Diastereomeric pairs, e.g., (R,S) and (R,R) isomers | researchgate.net |
| Outcome | Isolation of four pure stereoisomers | researchgate.net |
Enzymatic Resolution Strategies
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution for obtaining the chiral precursors needed for synthesizing this compound. Specifically, the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC), a key intermediate, has been achieved using esterases. rsc.org Optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs) are considered pivotal chiral building blocks for this synthesis. rsc.orgresearchgate.net
A notable strategy employs two specific esterases, EstS and EstR, which are isolated from Geobacillus thermocatenulatus. rsc.org The process is conducted in an aqueous-toluene biphasic system.
EstS catalysis on racemic MFCC produces (S)-FCCA with an enantiomeric excess (ee) value greater than 99%. rsc.org
EstR catalysis on the same substrate yields (R)-FCCA with an ee of 95–96%. rsc.org
This enzymatic method is a significant improvement over traditional chemical resolution, which is often characterized by complexity, low yields, and high levels of pollution. rsc.org
Table 2: Enzymatic Resolution of a Key Precursor (MFCC)
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| EstS | Racemic Methyl 6-fluoro-chroman-2-carboxylate (MFCC) | (S)-6-fluoro-chroman-2-carboxylic acid ((S)-FCCA) | >99% | rsc.org |
| EstR | Racemic Methyl 6-fluoro-chroman-2-carboxylate (MFCC) | (R)-6-fluoro-chroman-2-carboxylic acid ((R)-FCCA) | 95-96% | rsc.org |
Retrosynthetic Analysis and Key Disconnections Leading to the Chromane (B1220400) Scaffold
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals key disconnections that form the basis of its synthetic strategy.
The primary disconnection points are typically at the ether linkage of the chromane ring and the bond connecting the oxirane ring to the chromane nucleus.
Oxirane Ring Formation: The immediate precursor to the target molecule is a diol or a halohydrin. For instance, the epoxide can be formed from (2S)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol via an intramolecular Williamson ether synthesis. This points to a disconnection of the C-O bond within the oxirane ring.
Chromane Ring Formation: The chromane scaffold itself is a key structural motif. A common retrosynthetic approach involves an intramolecular etherification. researchgate.net For the 6-fluorochroman-2-carboxylic acid precursor, a key disconnection is the ether bond of the pyran ring. This leads back to a substituted phenolic compound and a four-carbon chain with appropriate functional groups. A practical starting material for this portion of the molecule is p-fluorophenol. researchgate.net
A plausible retrosynthetic pathway can be summarized as:
This compound disconnects to a chiral chlorohydrin intermediate like (S)-2-chloro-1-((S)-6-fluoro-1-benzopyran-2-yl)-ethanol. researchgate.netnih.gov
This chlorohydrin can be derived from the corresponding chiral carboxylic acid, (S)-6-fluoro-chroman-2-carboxylic acid.
The synthesis of (S)-6-fluoro-chroman-2-carboxylic acid can be achieved from p-fluorophenol through several steps, including a Friedel-Crafts acylation. researchgate.net An alternative efficient synthesis involves the intramolecular Mitsunobu etherification of a methyl (S)-2-hydroxy-4-oxo-4-(2′-hydroxy)phenylbutanoate derivative, which itself can be sourced from the natural chiral pool, such as L-malic acid. researchgate.net
Integration of Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is evident in modern synthetic routes toward this compound, particularly in the resolution of its key precursors. The use of enzymatic resolution for producing enantiomerically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) is a prime example. rsc.org
This biocatalytic approach offers several advantages over traditional chemical methods:
Reduced Waste and Pollution: Enzymatic reactions are highly specific, minimizing the formation of byproducts and avoiding the use of stoichiometric chiral resolving agents that are often expensive and difficult to recycle. rsc.org
Milder Reaction Conditions: The reactions are typically run in aqueous systems or biphasic systems with water under mild temperature and pressure, reducing energy consumption. rsc.org
By replacing polluting chemical resolution steps with a cleaner, enzyme-based process, the synthesis aligns with the core principles of green chemistry, making it more sustainable and economically viable. rsc.org
Process Intensification and Scale-Up Methodologies for Stereoisomeric Control
Moving from a laboratory-scale synthesis to industrial production requires robust and scalable methodologies that maintain strict control over stereochemistry. For the synthesis of chiral chromane derivatives, process intensification strategies are crucial.
One innovative approach is the "sequential biphasic batch resolution" using immobilized enzymes. rsc.org In this system, immobilized cells of E. coli expressing the EstS or EstR esterases are used. The organic phase, containing the racemic substrate (MFCC), is retained and supplemented across multiple batches, while only the aqueous phase containing the product is replaced. This simplifies the process, enhances productivity, and facilitates the recovery of optically pure FCCAs. rsc.org A successful scale-up of a similar biocatalytic process to a 2-L stirred reactor has been demonstrated, showcasing its potential for commercial application. researchgate.net
For the chemical steps, ensuring scalability involves optimizing reaction conditions to be safe and efficient on a larger scale. For instance, developing a practical, two-step process for key intermediates that avoids protecting groups and uses readily available, low-cost starting materials is a common strategy for making a synthesis route industrially viable. nih.gov The choice of solvents, reagents, and purification methods (like distillation over chromatography where possible) is critical for a cost-effective and scalable process. nih.govgoogle.com
Reaction Mechanisms and Chemical Transformations of the Epoxide Moiety
Epoxide Ring-Opening Reactions of (2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane
The fundamental reaction of the epoxide moiety is its ring-opening, which alleviates the significant ring strain. chemistrysteps.com This transformation proceeds readily via an S\textsubscript{N}2 mechanism, where a nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. masterorganicchemistry.com The stereochemistry and regiochemistry of this process are highly dependent on the reaction conditions.
Under neutral or basic conditions, the ring-opening is typically initiated by a strong nucleophile. The reaction follows a classic S\textsubscript{N}2 pathway characterized by backside attack on the epoxide carbon. masterorganicchemistry.comyoutube.com
The reaction of this compound with heteroatom nucleophiles such as amines is a cornerstone of its synthetic utility. A notable example is its role as a key intermediate in the synthesis of Nebivolol, a cardiovascular drug. nih.govresearchgate.net In this synthesis, the epoxide undergoes a ring-opening reaction with benzylamine. The amine attacks the terminal, less sterically hindered carbon of the oxirane ring in a regioselective S\textsubscript{N}2 reaction. This attack occurs from the face opposite to the C-O bond, resulting in an inversion of configuration at the site of attack and yielding a trans-amino alcohol product. masterorganicchemistry.comnih.govresearchgate.net
Table 1: Intermolecular Ring-Opening with Benzylamine
| Reactant | Nucleophile | Key Product | Application | Source |
| This compound | Benzylamine | Amino alcohol precursor | Synthesis of (S,R,R,R)-Nebivolol | nih.govresearchgate.net |
This interactive table summarizes the key intermolecular reaction. Click on the source for more details.
Intramolecular ring-opening reactions can occur if a nucleophilic center is present elsewhere in the molecule, positioned to allow for a sterically favorable cyclization. For instance, if the chromane (B1220400) structure were modified to contain a suitably located hydroxyl or amino group, it could attack the epoxide. Deprotonation of a distal alcohol, for example, would generate an alkoxide that could attack the epoxide's less substituted carbon, leading to the formation of a new cyclic ether fused to the original structure. masterorganicchemistry.com While specific examples for this compound are not prominently documented in the reviewed literature, this pathway represents a potential route for creating complex polycyclic systems from this building block.
In the presence of an acid, the epoxide oxygen is first protonated, transforming the hydroxyl group into a much better leaving group. chemistrysteps.comyoutube.com This "activated" epoxide is then highly susceptible to attack by even weak nucleophiles. The protonation event creates a transition state with significant positive charge character on the adjacent carbons.
A patented process illustrates this mechanism, where a related stereoisomer, (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene, is converted to a diol derivative. google.com In this procedure, the epoxide is reacted with an alkali metal salt, such as sodium acetate (B1210297), in the presence of an acid. The acid protonates the epoxide oxygen, and the acetate anion then acts as the nucleophile. The nucleophilic attack occurs at one of the epoxide carbons to open the ring and form a hydroxy acetate intermediate. google.com This intermediate is a key step in a sequence designed to invert the stereochemistry of the epoxide ring. google.com
Nucleophilic Attack Pathways and Regioselectivity
Stereoelectronic Effects and Reactivity Modulation by Fluorine Substitution on the Chromane Core
The fluorine atom at the C-6 position of the chromane ring exerts a significant stereoelectronic influence on the molecule's reactivity. researchgate.netbaranlab.org As a highly electronegative element, fluorine acts as a strong electron-withdrawing group through the sigma bond network (inductive effect). nih.gov
This inductive withdrawal of electron density from the benzene (B151609) ring can subtly modulate the reactivity of the epoxide. By making the aromatic ring more electron-poor, the fluorine atom can influence the basicity of the nearby chromane ether oxygen. This, in turn, could have a minor effect on the electronic environment of the distant epoxide ring. Furthermore, the presence of fluorine is known to impact the metabolic stability of molecules by altering their electronic properties and interactions with enzymes. nih.gov Fluorinated solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have also been shown to act as powerful promoters for epoxide ring-opening reactions by activating the epoxide through hydrogen bonding. arkat-usa.org
Diversification through Functional Group Interconversions and Derivatization Strategies
The epoxide moiety is a versatile functional group that serves as a handle for extensive derivatization of the this compound scaffold. The ring-opening reactions are the primary means of this diversification.
As mentioned, reaction with amines leads to amino alcohol derivatives, which are themselves valuable precursors for more complex molecules like Nebivolol. nih.govresearchgate.net The acid-catalyzed ring-opening provides another route for derivatization. For example, the process of opening the epoxide to a diol derivative (e.g., a hydroxy acetate), followed by selective chemical manipulation of the hydroxyl groups and subsequent re-closure of the ring, allows for the synthesis of different epoxide stereoisomers. google.com This strategy highlights how the epoxide can be used as a masked diol, enabling complex stereochemical control during a multi-step synthesis.
Table 2: Derivatization Strategies for the Epoxide Moiety
| Starting Material | Reagents | Intermediate/Product Type | Transformation | Source |
| Epoxide | Amine (e.g., Benzylamine) | Amino alcohol | Intermolecular Ring-Opening | nih.govresearchgate.net |
| Epoxide | Acid, Acetate Salt | Hydroxy acetate | Acid-Catalyzed Ring-Opening | google.com |
| Diol Derivative | Base | Epoxide | Intramolecular Cyclization (Epoxide formation) | google.com |
This interactive table summarizes key diversification strategies. Click on the source for more details.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. For (2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane, both one-dimensional and two-dimensional NMR experiments provide critical data for structural confirmation and stereochemical assignment.
One-dimensional NMR spectra offer fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the related (2S,2R) stereoisomer, specific chemical shifts have been reported, which serve as a valuable reference. researchgate.net The spectrum would characteristically show multiplets for the aromatic protons on the fluoro-substituted benzene (B151609) ring, with coupling patterns influenced by the fluorine atom. The protons of the chromane (B1220400) and oxirane rings would appear in the aliphatic region, with their specific shifts and multiplicities helping to define the structure. researchgate.netichemical.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for the (2S,2R) diastereomer shows distinct signals for the 11 carbon atoms in the molecule. researchgate.net The aromatic carbons display splitting due to coupling with the fluorine atom (C-F coupling), a characteristic feature that aids in their assignment. researchgate.net The signals for the carbons in the chromane and oxirane rings confirm the core structure.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and environment of the fluorine atom on the chroman skeleton. nih.gov The chemical shift of the fluorine signal provides information about its electronic environment.
A representative dataset for the related (2S,2R)-(6-fluoro-2-chromanyl)oxirane isomer is presented below. researchgate.net
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (Hz) |
| ¹H NMR | ||
| H (chromane) | 1.72, 2.00 | m |
| H (chromane/oxirane) | 2.74, 2.82 | m |
| H (oxirane) | 3.17 | ddd |
| H (chromane) | 3.94 | ddd |
| H (aromatic) | 6.77 | dd |
| H (aromatic) | 6.92 | m |
| ¹³C NMR | ||
| C (chromane) | 23.4, 23.7 | |
| C (oxirane) | 44.5 | |
| C (oxirane) | 52.3 | |
| C (chromane) | 75.3 | |
| C (aromatic) | 113.7 | d, J = 23.2 |
| C (aromatic) | 115.2 | d, J = 22.3 |
| C (aromatic) | 117.2 | d, J = 8.2 |
| C (aromatic) | 123.5 | d, J = 7.5 |
| C (aromatic, C-O) | 150.1 | d, J = 1.5 |
| C (aromatic, C-F) | 156.0 | d, J = 234.8 |
2D NMR experiments are crucial for unambiguously assigning signals and determining the molecule's stereochemistry.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), allowing for the tracing of proton networks within the chromane and oxirane rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations), enabling definitive assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different spin systems and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. For this compound, a NOESY experiment would show a spatial correlation between the proton at C2 of the chromane ring and the proton at C2' of the oxirane ring, confirming their cis relationship. The use of NOESY has been confirmed as a valuable tool for structural confirmation in related fluorinated chromanones. nih.gov
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure and absolute configuration in the solid state. Research into the synthesis of the four stereoisomers of 6-fluoro-2-(oxiran-2-yl)chroman (B1141292) revealed that the (2S, 2'S) isomer is a liquid under normal conditions, precluding its direct analysis by single-crystal X-ray diffraction. nih.govresearchgate.net
However, the diastereomeric (R,S) and (S,R) isomers were isolated as crystalline solids. nih.govnih.gov A detailed X-ray structural analysis was performed on the (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman isomer. nih.govresearchgate.net The absolute configuration of this crystalline solid was unequivocally determined, and by extension, the configurations of the other three isomers, including (2S, 2'S), were assigned based on the stereospecificity of the synthetic route and chromatographic separation. nih.govnih.gov
Crystal Data for the Related Diastereomer (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman: researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁FO₂ |
| Formula Weight | 194.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.3742 (3) |
| b (Å) | 4.76845 (12) |
| c (Å) | 11.0212 (3) |
| β (°) | 114.202 (4) |
| Volume (ų) | 449.35 (3) |
| Z | 2 |
| Temperature (K) | 100 |
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Interrogation and Impurity Profiling
HRMS is a powerful technique used to determine the precise mass of a molecule, which allows for the calculation of its elemental composition. For a related stereoisomer, an ESI-HRMS measurement yielded a mass-to-charge ratio ([M+H]⁺) of 195.08120, which is in excellent agreement with the calculated value of 195.08158 for the molecular formula C₁₁H₁₁FNO₂. researchgate.net This confirms the elemental composition and the successful synthesis of the target structure.
Beyond simple mass confirmation, HRMS is instrumental in impurity profiling, capable of detecting and identifying minute quantities of synthetic byproducts or degradation products. Furthermore, tandem mass spectrometry (MS/MS), where ions are fragmented inside the instrument, provides insights into the molecule's structure and stability. nih.gov The fragmentation patterns of chromane derivatives can be complex, involving retro-Diels-Alder reactions, dehydrations, and decarbonylations, which helps in the structural characterization of unknown related substances. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Changes and Reaction Progress
Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the compound.
FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is routinely used to confirm the presence of key functional groups. The synthesis and analysis of these chromane derivatives have utilized FT-IR spectroscopy. researchgate.net The spectrum of this compound would exhibit characteristic absorption bands for the C-F bond, the aromatic ring, the ether linkages (both in the chromane ring and the epoxide), and the aliphatic C-H bonds.
Expected Characteristic FT-IR Absorption Frequencies:
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-F | Stretch | 1250-1000 |
| Ar-O-C | Asymmetric Stretch | 1270-1230 |
| C-O-C (epoxide) | Asymmetric Stretch | ~1250 |
| C-O-C (epoxide) | Symmetric Stretch | 950-810 |
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations, such as the C=C stretching of the aromatic ring and the C-C backbone of the chromane structure. This can provide additional structural information that is weak or absent in the IR spectrum.
Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are essential for assigning the absolute configuration of enantiomers, especially for non-crystalline samples like this compound.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with a change in the wavelength of light. The sign of the specific optical rotation (SOR) for chiral 2-substituted chromanes has been shown to correlate with the helicity of the dihydropyran ring. nih.govsemanticscholar.org For 2-aliphatic substituted chromanes, a P-helicity (positive helicity) of the dihydropyran ring typically results in a positive SOR. nih.gov By calculating the stable conformations and the theoretical SOR using quantum-chemical methods, the experimental value can be used to confidently assign the absolute configuration.
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light. The resulting spectrum is a unique fingerprint for a specific enantiomer. For chromane derivatives, helicity rules have been proposed to correlate the signs of the Cotton effects in the ECD spectrum with the absolute configuration. nih.gov The standard modern approach involves comparing the experimentally measured ECD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., S,S). A match between the experimental and calculated spectra provides powerful evidence for the assignment of the absolute configuration.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to model reaction mechanisms, such as the critical epoxide ring-opening, and to analyze the high-energy transition states that govern reaction rates.
For (2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane, the most significant reaction is the nucleophilic opening of the epoxide ring, a key step in the synthesis of Nebivolol. researchgate.netnih.gov DFT studies on similar epoxide systems reveal that the mechanism and regioselectivity are highly dependent on the reaction conditions. researchgate.netresearchgate.netyoutube.com
Under basic or neutral conditions , the reaction typically follows an SN2 mechanism. youtube.com The nucleophile attacks one of the epoxide carbons, leading to the inversion of stereochemistry at that center. DFT calculations show that the transition state for this process involves significant bond-forming between the nucleophile and the carbon, and simultaneous bond-breaking between the carbon and the epoxide oxygen. researchgate.net Steric hindrance is the dominant factor, meaning the nucleophile will preferentially attack the less substituted carbon atom of the epoxide. youtube.comresearchgate.net
Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better leaving group. This can lead to a mechanism with more SN1 character, where the transition state has significant carbocationic character. researchgate.net In this scenario, electronic effects can play a more significant role, sometimes favoring attack at the more substituted carbon if it can better stabilize a positive charge. researchgate.net
Lewis acid catalysis , for instance with catalysts like Sn-Beta, can also be used to activate the epoxide. DFT calculations for such systems show that the reaction can proceed through a concerted mechanism where the epoxide is activated by the catalyst, facilitating the nucleophilic attack. ucdavis.edu
DFT calculations allow for the precise mapping of the potential energy surface, identifying the structures of intermediates and transition states. For the ring-opening of a related epoxide, cyclohexene (B86901) oxide, with a heterodinuclear Al(III)/K(I) complex, DFT was used to optimize the geometries of intermediates and transition states, providing a detailed mechanistic pathway. figshare.com These types of calculations are vital for optimizing reaction conditions and designing more efficient synthetic routes.
Conformational Analysis and Energy Landscape Mapping of the Chromane-Epoxide System
The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and chiroptical properties. The molecule consists of a chromane (B1220400) ring system, which is not planar, and a linked epoxide ring. The dihydropyran ring of the chromane moiety typically adopts a half-chair or twist-boat conformation.
Computational studies, particularly using DFT, have been employed to explore the conformational landscape of substituted chromanes. nih.govmdpi.com These studies reveal that the orientation of the substituent at the C2 position (the oxiranyl group in this case) can be either axial or equatorial.
Helicity and Stability: The conformation of the dihydropyran ring defines its helicity (P for plus or M for minus). nih.gov The relative stability of different conformers is determined by various steric and electronic interactions. For monosubstituted cyclohexanes, which are analogous to the chromane ring, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.org In methylcyclohexane, this energy difference is about 7.6 kJ/mol. libretexts.org For the this compound system, the bulky epoxide group is expected to strongly prefer the equatorial position to minimize steric strain.
Rotational Barriers: The bond linking the chromane and epoxide rings also allows for rotation, creating additional conformers. DFT calculations on related 6-chromanyl derivatives have been used to determine the Gibbs free energy of activation (ΔG#) for rotational processes, which can be compared with experimental data from dynamic NMR studies. mdpi.com
Mapping the energy landscape involves identifying all stable conformers (local minima) and the transition states that connect them. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which is essential for accurately predicting macroscopic properties like spectroscopic signatures.
Quantum Chemical Prediction of Spectroscopic Signatures (e.g., Calculated NMR Shifts, ECD Spectra)
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. This allows for structural confirmation and the assignment of absolute stereochemistry.
Calculated NMR Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants have become a standard tool in structural elucidation. mdpi.comdntb.gov.ua Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can predict chemical shifts with high accuracy. For complex molecules, these calculations can help to unambiguously assign signals in experimental spectra. mdpi.com While specific calculated NMR data for this compound is not widely published, experimental data for the related (2S,2R) isomer provides a benchmark for future computational studies. researchgate.net
Table 1: Experimental NMR Data for (2S,2R)-(6-fluoro-2-chromanyl)oxirane researchgate.net
| Nucleus | Solvent | Frequency | Chemical Shift (δ, ppm) |
| ¹H | DMSO-d₆ | 300 MHz | 1.72 (1H, m), 2.00 (1H, m), 2.74 (2H, m), 2.82 (2H, m), 3.17 (1H, ddd), 3.94 (1H, ddd), 6.77 (1H, dd), 6.92 (2H, m) |
| ¹³C | DMSO-d₆ | 75.47 MHz | 23.4, 23.7, 44.5, 52.3, 75.3, 113.7 (d, 23.2 Hz), 115.2 (d, 22.3 Hz), 117.2 (d, 8.2 Hz), 123.5 (d, 7.5 Hz), 150.1 (d, 1.5 Hz), 156.0 (d, 234.8 Hz) |
Electronic Circular Dichroism (ECD) Spectra: ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The prediction of ECD spectra using time-dependent DFT (TDDFT) has become a reliable method. hebmu.edu.cn The process involves first performing a thorough conformational analysis to identify all significant low-energy conformers. Then, the ECD spectrum is calculated for each conformer, and a final, Boltzmann-averaged spectrum is generated for comparison with the experimental one. hebmu.edu.cn
A comprehensive study on chiral 2-substituted chromanes demonstrated that the sign of the Specific Optical Rotation (SOR) and the features of the ECD spectrum are fundamentally linked to the helicity of the dihydropyran ring. nih.gov For 2-aliphatic chromanes, P-helicity generally corresponds to a positive SOR. nih.gov The study also noted that a 6-fluoro substituent appears to have only a minor effect on the SOR. nih.gov Calculated ECD spectra for related chromanes have shown good agreement with experimental data, allowing for confident assignment of the absolute configuration. nih.govresearchgate.net
Molecular Modeling of Reactivity, Regioselectivity, and Enantioselectivity
Reactivity and Regioselectivity: As established by DFT studies, the regioselectivity of the epoxide ring-opening is a delicate balance of steric and electronic factors. researchgate.netresearchgate.net In the synthesis of Nebivolol, a nucleophile (the deprotonated secondary amine of another chromane unit) attacks the epoxide. Molecular modeling can quantify the activation energy barriers for attack at the two different epoxide carbons. For SN2-type reactions, the attack at the less sterically hindered terminal carbon is almost always favored. youtube.com Computational models have successfully predicted this regioselectivity in various systems, showing that it can be controlled by the choice of nucleophile, solvent, and catalyst. researchgate.netnih.gov For instance, in nickel-catalyzed epoxide openings, the choice of a co-catalyst can completely reverse the regioselectivity. nih.gov
Enantioselectivity: The enantioselectivity in the synthesis of a specific Nebivolol isomer is primarily substrate-controlled. The synthesis starts with enantiomerically pure precursors, and the stereocenters of the this compound intermediate direct the formation of the subsequent stereocenters. nih.govepo.org While this specific compound is used as a single enantiomer, related processes have been studied computationally. For example, molecular simulations have been used to understand the high enantioselectivity of enzymatic resolutions of related 6-fluoro-chroman-2-carboxylic acids, revealing how the enzyme's active site preferentially binds one enantiomer over the other. rsc.org
Future Research Directions and Unexplored Avenues in 2s, 2 S 6 Fluoro 2 2 Oxiranyl Chromane Chemistry
Development of Novel Catalyst Systems for Enhanced Stereocontrol
The synthesis of (2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane with high stereopurity is a significant challenge, often requiring chromatographic separation of diastereomers. google.comnih.govrotachrom.com Future research will likely focus on the development of novel catalyst systems that can provide high stereocontrol, thus minimizing or eliminating the need for costly purification steps.
One promising area is the exploration of organocatalysis . Chiral primary amine salts and prolylprolinol derivatives have shown success in promoting asymmetric tandem reactions to form chiral chromanes. google.com Future work could involve designing and screening a new generation of organocatalysts specifically tailored for the epoxidation of the corresponding 6-fluoro-2-vinylchromane precursor. The goal would be to achieve high diastereo- and enantioselectivity in a single, efficient step.
Another avenue lies in the advancement of metal-based catalysts . While transition metal catalysts are known for their efficiency, their cost and potential for environmental impact are drawbacks. rotachrom.com Research could be directed towards developing catalysts based on more abundant and less toxic metals. Furthermore, the design of novel chiral ligands that can effectively control the stereochemical outcome of the epoxidation reaction is a continuous area of investigation. The synthesis of related chiral epoxides has benefited from catalysts like those used in the Jacobsen-Katsuki and Sharpless epoxidations, suggesting that modifications of these systems could be fruitful.
Enzymatic catalysis also presents a green and highly selective alternative. The use of esterases for the resolution of racemic 6-fluoro-chroman-2-carboxylic acid, a precursor to the target epoxide, has been demonstrated to be effective. rsc.org Future research could explore the use of engineered enzymes, such as halohydrin dehalogenases or specific epoxidases, for the direct and highly stereoselective synthesis of this compound from a suitable prochiral starting material.
| Catalyst Type | Potential Advantages | Future Research Focus for this compound |
| Organocatalysts | Metal-free, lower toxicity, readily available | Design of specific catalysts for the asymmetric epoxidation of 6-fluoro-2-vinylchromane. |
| Metal-based Catalysts | High turnover numbers, well-established reactivity | Development of catalysts with earth-abundant metals and novel chiral ligands for improved stereoselectivity. |
| Enzymatic Catalysts | High stereospecificity, mild reaction conditions, environmentally benign | Exploration of engineered enzymes for direct asymmetric synthesis, moving beyond kinetic resolution. |
Exploration of Unconventional Reaction Pathways and Tandem Processes
Current synthetic routes to this compound often involve multiple, sequential steps. epo.org A key area for future research is the development of unconventional reaction pathways and tandem (or domino) reactions to improve atom economy and reduce the number of synthetic operations.
Tandem reactions that combine the formation of the chromane (B1220400) ring and the introduction of the oxiranyl moiety in a single pot would be highly desirable. For instance, a tandem Michael addition-hemiacetalization followed by an in-situ asymmetric epoxidation could be a potential route. google.com Research in this area would involve the careful selection of catalysts and reaction conditions to ensure the compatibility of multiple reaction steps.
The exploration of flow chemistry for the synthesis of this chiral epoxide is another promising avenue. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. Furthermore, the integration of in-line purification and analysis in a flow setup could lead to a more streamlined and automated manufacturing process.
Advanced Analytical Methodologies for Real-time Reaction Monitoring and Process Control
The manufacturing of fine chemicals and pharmaceuticals is increasingly benefiting from Process Analytical Technology (PAT) , which involves the use of real-time analytical tools to monitor and control manufacturing processes. longdom.orgmt.comamericanpharmaceuticalreview.com For the synthesis of this compound, the application of PAT could lead to significant improvements in process understanding, robustness, and efficiency.
Future research should focus on the implementation of in-situ spectroscopic techniques such as Near-Infrared (NIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time monitoring of the reaction progress. americanpharmaceuticalreview.comresearchgate.net These techniques can provide valuable information on the concentration of reactants, intermediates, and the desired product, as well as the formation of impurities. Given the fluorinated nature of the molecule, 19F NMR could be a particularly powerful tool for real-time monitoring.
The development of chiral analytical techniques that can be integrated into a real-time monitoring framework is another critical area. This could involve the use of chiral stationary phases in online HPLC systems or the application of techniques like Vibrational Circular Dichroism (VCD) to monitor the enantiomeric excess of the reaction mixture in real-time. researchgate.net
| Analytical Technique | Potential Application in this compound Synthesis | Future Research Direction |
| In-situ Spectroscopy (NIR, Raman, NMR) | Real-time monitoring of reactant consumption, product formation, and impurity profiles. | Development of robust calibration models for quantitative analysis and integration with automated process control systems. |
| Online HPLC with Chiral Stationary Phases | Real-time monitoring of diastereomeric and enantiomeric purity. | Miniaturization of systems for easier integration into various reactor setups, including flow reactors. |
| Vibrational Circular Dichroism (VCD) | Direct, real-time measurement of enantiomeric excess without the need for chromatographic separation. | Improving sensitivity and developing methods for complex reaction mixtures. |
Integration with Machine Learning and AI for Predictive Synthesis and Reactivity
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. researchgate.net For this compound, these computational tools offer exciting possibilities for accelerating research and development.
One of the key applications of AI is in predictive synthesis . By training algorithms on large datasets of chemical reactions, it is possible to predict the outcome of a reaction, including the yield and stereoselectivity, with a high degree of accuracy. Future research could focus on developing ML models specifically for the stereoselective epoxidation of fluorinated chromane derivatives. researchgate.net This would allow for the in-silico screening of a vast number of potential catalysts and reaction conditions, significantly reducing the amount of experimental work required.
AI can also be used for reaction optimization . Bayesian optimization and other algorithms can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound. This data-driven approach can lead to higher yields and purity while minimizing the use of resources.
Furthermore, AI can aid in the discovery of novel synthetic routes . Retrosynthesis programs, powered by AI, can propose new and potentially more efficient pathways to the target molecule, which can then be validated experimentally. This could lead to the discovery of unconventional and more sustainable methods for the production of this important chiral intermediate.
Q & A
Q. What is the role of (2S,2'S)-6-Fluoro-2-(2'-oxiranyl)chromane in synthesizing β-blockers like Nebivolol?
This compound is a critical chiral intermediate in synthesizing Nebivolol, a β-blocker. Its stereochemical configuration determines the pharmacological activity of the final product. The conversion between stereoisomers (e.g., (2R)-6-fluoro-2-[(2S)-oxiran-2-yl] to (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]) is achieved via epoxide ring-opening and re-closure under basic conditions, as described in a patented process . Researchers must optimize reaction conditions (e.g., temperature, base strength) to control stereoselectivity and minimize racemization.
Q. How is the stereochemical purity of (2S,2'S)-6-Fluoro-2-(2'-oxiranyl)chromane validated during synthesis?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is commonly used. The retention times and peak areas of enantiomers are compared against reference standards (e.g., PA 14 15710) to assess enantiomeric excess (ee). Polarimetry ([α]²⁹_D = +67.5° in CHCl₃) and HRMS (m/z = 194.21 for C₁₁H₁₁FO₂) provide supplementary validation .
Q. What crystallographic methods are employed to determine the absolute configuration of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in heptane/ethyl acetate yield monoclinic structures (space group P2₁) with unit cell parameters (a = 9.3742 Å, b = 4.76845 Å, c = 11.0212 Å, β = 114.202°). Data deposited in CCDC-1407326 confirm the (2S,2'S) configuration by analyzing Flack parameters and anomalous dispersion effects .
Q. How is the compound’s purity assessed for pharmacological studies?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm is standard. Impurities like diastereomers or oxidized byproducts are quantified against USP/EP reference standards. LC-MS (ESI+) further identifies trace contaminants using molecular ion peaks (e.g., m/z 194.21 ± 0.01) .
Q. What safety precautions are necessary when handling this compound?
The epoxide group confers sensitization risks (skin/respiratory hazards). Use fume hoods, nitrile gloves, and closed systems for synthesis. Disposal follows protocols for reactive electrophiles (e.g., neutralization with NaHSO₃). Safety data align with GHS hazard code SsA (skin sensitization, aquatic toxicity) .
Advanced Research Questions
Q. How can enantiomer separation challenges be addressed during large-scale synthesis?
Kinetic resolution via enzymatic catalysis (e.g., lipases in organic solvents) or diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) improves scalability. Dynamic kinetic resolution (DKR) using palladium catalysts under hydrogenolysis conditions may also invert configurations selectively, as demonstrated in related chromane systems .
Q. What advanced NMR techniques resolve ambiguities in stereochemical assignments?
ROESY experiments identify through-space interactions (e.g., between H₄ and H₆ in trans configurations) to differentiate diastereomers. H-H coupling constants (e.g., = 8–10 Hz for cis epoxide) and - HOESY correlations further refine assignments .
Q. How does computational modeling support structural optimization of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., Fukui indices for epoxide reactivity) and dock the compound into target proteins (e.g., β-adrenergic receptors). Molecular dynamics simulations assess stability in lipid bilayers, guided by SCXRD-derived torsional angles .
Q. What strategies stabilize the epoxide ring under acidic or oxidative conditions?
Steric shielding via bulky substituents (e.g., tert-butyl groups) or electron-withdrawing fluorine atoms reduces ring strain. Buffering reaction media to pH 7–8 and avoiding protic solvents (e.g., H₂O) minimizes acid-catalyzed ring-opening. Stabilizing agents like crown ethers or ionic liquids are also effective .
Q. How is the compound’s biological activity profiled beyond β-blockade?
High-throughput screening against kinase panels (e.g., Eurofins Pharma Discovery) identifies off-target effects. Epoxide reactivity enables covalent binding studies with thiol-containing proteins (e.g., glutathione transferases), monitored via LC-MS/MS. Zebrafish models assess cardiovascular toxicity and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
